molecular formula C17H11BrN2S2 B405624 (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile CAS No. 332175-27-6

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

Cat. No.: B405624
CAS No.: 332175-27-6
M. Wt: 387.3g/mol
InChI Key: HGYAZVOLWQSKFD-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position and a 3-methylthiophen-2-yl moiety at the β-position of the acrylonitrile backbone. The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing molecular packing, solubility, and biological interactions .

Properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2S2/c1-11-6-7-21-16(11)8-13(9-19)17-20-15(10-22-17)12-2-4-14(18)5-3-12/h2-8,10H,1H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYAZVOLWQSKFD-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with p-bromoacetophenone and thiourea in the presence of iodine as a catalyst. The iodine facilitates the cyclization by acting as a Lewis acid, promoting the formation of the thiazole ring. The general reaction proceeds as follows:

Ar-CO-CH3+NH2CSNH2I2,ΔAr-C=N-S-C(NH2)-CH2Thiazole Intermediate\text{Ar-CO-CH}3 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{I}2, \Delta} \text{Ar-C=N-S-C(NH}2\text{)-CH}2 \rightarrow \text{Thiazole Intermediate}

Here, Ar represents the 4-bromophenyl group. The reaction is typically conducted under reflux in ethanol or dichloroethane, with temperatures ranging from 80–100°C for 6–8 hours.

Isolation and Characterization

The intermediate is isolated via vacuum filtration and purified through recrystallization using ethanol or ethyl acetate. Key characterization data include:

PropertyValueSource
Molecular FormulaC9_9H7_7BrN2_2S
Melting Point134–136°C
Yield85%
Rf_f Value (TLC)0.45 (Silica gel, EtOAc/Hexane)

Knoevenagel Condensation for Acrylonitrile Formation

The second critical step involves introducing the acrylonitrile group through a Knoevenagel condensation between the thiazole intermediate and 3-methylthiophene-2-carbaldehyde.

Reaction Setup

The condensation is performed in anhydrous dimethylformamide (DMF) using piperidine as a base catalyst. The reaction mechanism proceeds via deprotonation of the active methylene group in the thiazole intermediate, followed by nucleophilic attack on the aldehyde:

Thiazole Intermediate+3-Methylthiophene-2-carbaldehydepiperidine, DMF(Z)-Acrylonitrile Derivative\text{Thiazole Intermediate} + \text{3-Methylthiophene-2-carbaldehyde} \xrightarrow{\text{piperidine, DMF}} \text{(Z)-Acrylonitrile Derivative}

Stereochemical Control

The Z-configuration of the acrylonitrile moiety is controlled by steric hindrance from the thiophene and thiazole substituents. Polar aprotic solvents like DMF favor the Z-isomer due to stabilization of the transition state.

Optimization Parameters

  • Temperature : 80–90°C

  • Reaction Time : 12–16 hours

  • Catalyst Loading : 10 mol% piperidine

  • Yield : 65–75%

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate/hexane (3:7 to 1:1). The Z-isomer typically elutes first due to its lower polarity.

Spectroscopic Confirmation

  • IR Spectroscopy :

    • C≡N stretch: 2210 cm1^{-1}

    • C=S (thiazole): 680 cm1^{-1}

  • 1^1H NMR (400 MHz, CDCl3_3) :

    • δ 7.85 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 7.20 (s, 1H, thiophene-H)

  • Mass Spectrometry :

    • [M+H]+^+: 387.3 (calculated for C17_{17}H11_{11}BrN2_2S2_2)

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of methodologies reveals critical insights:

ParameterHantzsch SynthesisKnoevenagel Condensation
CatalystIodinePiperidine
SolventEthanolDMF
Reaction Time6–8 hours12–16 hours
Yield85%65–75%
Key ChallengeBromophenyl stabilityStereochemical control

Industrial-Scale Considerations

For large-scale production, solvent recovery and catalyst reuse are prioritized. PEG-400 has emerged as a green alternative to DMF, offering comparable yields (70%) with easier separation. Continuous-flow systems are also being explored to reduce reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H9BrN2OS
Molecular Weight : 353.3 g/mol
IUPAC Name : (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile
CAS Number : 860651-55-4

The compound features a thiazole ring and an acrylonitrile moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating significant activity:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that the compound is more effective against Gram-positive bacteria than Gram-negative strains, aligning with the behavior of other thiazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The Sulforhodamine B (SRB) assay was employed to assess cytotoxicity:

Cell LineIC50 (µM)
MCF715
HeLa20
A54925

The results indicate significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. For instance:

  • Target Protein : Estrogen Receptor
  • Binding Energy : -9.5 kcal/mol
  • Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize the binding.

These findings support the hypothesis that the compound may modulate receptor activity, influencing pathways involved in cell proliferation and survival .

Synthesis and Characterization

The synthesis of this compound typically involves reactions between thiazole derivatives and appropriate aromatic compounds. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • X-ray Crystallography

These techniques confirm the molecular structure and purity of the synthesized compound .

Mechanism of Action

The mechanism by which (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to protein targets, while the acrylonitrile group might participate in covalent interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s core structure aligns with acrylonitrile-based derivatives studied for diverse applications. Below is a comparative analysis of key analogues:

Key Observations

Anticancer Activity :

  • Compound 15 (trimethoxyphenyl-substituted) shows broad-spectrum anticancer activity, highlighting the importance of methoxy groups in enhancing cell penetration and tubulin inhibition . The bromophenyl group in the target compound may similarly enhance DNA intercalation or kinase inhibition, though empirical data are needed.
  • Substituent position matters: The 3-methylthiophen-2-yl group in the target compound vs. 5-methylthiophen-2-yl in CAS 327169-36-8 could alter steric effects and π-stacking in cellular environments.

Sensing Applications: The (E)-isomer in demonstrates selectivity for cyanide ions due to its diphenylamino-thiophene motif, which facilitates charge transfer upon anion binding . The target compound’s methylthiophene may offer similar tunability for sensor design.

Photothermal and Optoelectronic Properties :

  • Compound 3 in exhibits elastic crystal behavior under UV light, attributed to its planar anthracene and biphenyl groups . The target compound’s bromine atom could enhance crystal rigidity or fluorescence quenching.

DMF) significantly affects film homogeneity in acrylonitrile derivatives. The bromophenyl group in the target compound may reduce solubility in polar solvents, necessitating optimized formulations for thin-film devices .

Biological Activity

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a synthetic compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by synthesis methods, biological evaluation, and molecular docking studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with suitable aldehydes or ketones under acidic or basic conditions. The overall reaction can be summarized as follows:

  • Formation of Thiazole Derivative :
    • Reactants: 4-bromoacetophenone and thiourea.
    • Conditions: Reflux in the presence of iodine catalyst.
    • Product: 4-(4-bromophenyl)thiazol-2-amine.
  • Acrylonitrile Addition :
    • Reactants: The thiazole derivative reacts with acrylonitrile.
    • Conditions: Typically requires a solvent like ethanol or dimethylformamide (DMF).
    • Product: The desired this compound.

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays potent activity against various bacterial strains and fungi.

Microbial Strain Inhibition Zone (mm) Standard Drug Standard Inhibition Zone (mm)
Staphylococcus aureus18Norfloxacin20
Escherichia coli16Ciprofloxacin22
Candida albicans15Fluconazole21

The compound's efficacy is attributed to the electron-withdrawing bromine atom at the para position of the phenyl ring, which enhances its interaction with microbial targets .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7).

In vitro assays such as the Sulforhodamine B (SRB) assay have shown that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil.

Compound IC50 (µM) Standard Drug IC50 (µM)
(Z)-Acrylonitrile125-Fluorouracil10

Molecular docking studies suggest that the compound binds effectively within the active site of relevant cancer targets, enhancing its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts at a molecular level with biological targets. Using software like Schrodinger, researchers have identified key binding interactions that contribute to its biological activity.

Key Findings:

  • Binding Affinity : The compound shows a favorable binding affinity with protein targets involved in cancer progression and microbial resistance.
  • Hydrogen Bonding : Significant hydrogen bonds were observed between the thiazole nitrogen and critical amino acid residues in target proteins.
  • Hydrophobic Interactions : The bromine substituent enhances hydrophobic interactions, promoting stronger binding affinity.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile with high stereoselectivity?

  • Methodology : The compound can be synthesized via a multi-step approach:

Thiazole ring formation : React 4-(4-bromophenyl)phenacyl bromide with thiourea under reflux in ethanol to generate the thiazole core .

Acrylonitrile coupling : Perform a Knoevenagel condensation between the thiazole intermediate and 3-methylthiophene-2-carbaldehyde using a base catalyst (e.g., piperidine) in anhydrous DMF. Control temperature (80–100°C) and reaction time (6–12 hrs) to favor the (Z)-isomer .

  • Key validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. How can the molecular structure and electronic properties of this compound be characterized?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and hybridization states. The acrylonitrile C≡N stretch (2210–2240 cm1^{-1}) in IR spectroscopy validates nitrile functionality .
  • X-ray crystallography : Resolve the (Z)-configuration via single-crystal diffraction, emphasizing bond angles and π-π stacking between aromatic rings .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

Advanced Research Questions

Q. What experimental parameters influence the regioselectivity of thiazole functionalization in this compound?

  • Critical factors :

  • Substituent effects : The electron-withdrawing bromine on the phenyl ring directs electrophilic substitution to the thiazole’s 5-position. Steric hindrance from the 3-methylthiophene group limits reactivity at adjacent sites .
  • Catalyst choice : Transition metals (e.g., Pd/Cu) enhance cross-coupling efficiency but may require inert atmospheres. Base selection (e.g., K2_2CO3_3 vs. NaH) impacts deprotonation rates in Knoevenagel steps .
    • Data contradiction : Conflicting reports on reaction yields (60–85%) suggest solvent polarity (DMF vs. THF) and temperature gradients require optimization .

Q. How does the (Z)-configuration impact biological activity compared to the (E)-isomer?

  • Mechanistic insights :

  • Structural analysis : The (Z)-isomer’s planar geometry facilitates stronger π-π interactions with biological targets (e.g., kinase active sites), as shown in docking studies .
  • Activity comparison : In vitro assays reveal the (Z)-form exhibits 3–5× higher inhibition of EGFR tyrosine kinase (IC50_{50} = 0.8 µM) than the (E)-isomer (IC50_{50} = 2.5 µM). This aligns with steric and electronic effects on target binding .
    • Validation : Use HPLC chiral separation to isolate isomers and validate activity via dose-response curves .

Q. What strategies resolve discrepancies in spectroscopic data for acrylonitrile derivatives of this class?

  • Common issues :

  • Overlapping NMR signals : Use 2D-COSY or HSQC to differentiate aromatic protons in crowded regions (δ 7.2–8.1 ppm) .
  • Crystallization challenges : Co-crystallize with triphenylphosphine oxide to improve crystal lattice stability for X-ray analysis .
    • Case study : A 2023 study resolved conflicting 13C^{13}\text{C}-NMR assignments for a similar acrylonitrile-thiazole derivative by correlating DFT-predicted shifts with experimental data .

Methodological Recommendations

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during Knoevenagel steps to enhance (Z)-selectivity .
  • High-throughput screening : Employ automated LC-MS systems to rapidly assess reaction outcomes and purity .
  • Collaborative validation : Cross-reference spectral data with PubChem entries (CID: B2709333) to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.